2-Chloro-6-(piperazin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(piperazin-1-yl)phenol is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the 2-position and a piperazinyl group at the 6-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperazin-1-yl)phenol typically involves the reaction of 2-chlorophenol with piperazine. One common method involves the nucleophilic substitution reaction where the hydroxyl group of 2-chlorophenol is replaced by the piperazinyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is typically conducted in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 6-(piperazin-1-yl)phenol.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 6-(piperazin-1-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(piperazin-1-yl)phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazinyl group can interact with various biological targets, while the phenolic group can participate in hydrogen bonding and other interactions. The chloro group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(piperazin-1-yl)phenol: Similar structure but with the piperazinyl group at the 4-position.
2-Chloro-6-(morpholin-4-yl)phenol: Similar structure but with a morpholine ring instead of a piperazine ring.
2-Chloro-6-(piperidin-1-yl)phenol: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
2-Chloro-6-(piperazin-1-yl)phenol is unique due to the specific positioning of the piperazinyl group, which can influence its binding affinity and selectivity for biological targets. The presence of the chloro group also imparts distinct chemical reactivity and pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-6-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |
InChI Key |
QHGNMMHYMJOXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.